

Elaidic Alcohol: A Comprehensive Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Elaidic alcohol*

Cat. No.: B7767030

[Get Quote](#)

This guide provides an in-depth exploration of **elaidic alcohol** (CAS No. 506-42-3), a monounsaturated fatty alcohol with significant potential in various research and development sectors, particularly in the pharmaceutical sciences. This document moves beyond a simple recitation of facts to offer a nuanced understanding of its chemical properties, synthesis, and applications, grounded in established scientific principles and methodologies.

Core Identification and Chemical Profile

Elaidic alcohol, the trans-isomer of oleyl alcohol, is a long-chain fatty alcohol that presents as a white, waxy solid at ambient temperatures. Its unique stereochemistry imparts distinct physical and chemical properties that are of considerable interest to researchers.

Chemical Abstract Service (CAS) Number

The universally recognized identifier for **elaidic alcohol** is:

- CAS Number: 506-42-3[1][2]

Synonyms and Nomenclature

For clarity and comprehensive literature searching, a list of synonyms and alternative names is provided below:

- (9E)-9-Octadecen-1-ol[1]

- (E)-9-Octadecen-1-ol
- trans-9-Octadecen-1-ol[3]
- Elaidyl alcohol
- NSC 72786[1]
- (E)-Octadec-9-enol
- trans-9-Octadecenol[3]
- Octadeca-9-trans-en-1-ol

Physicochemical Properties

A summary of key physicochemical data for **elaidic alcohol** is presented in the table below, offering a comparative overview for formulation and experimental design.

Property	Value	Source
Molecular Formula	C ₁₈ H ₃₆ O	[1][2]
Molecular Weight	268.48 g/mol	[3]
Appearance	White to off-white waxy solid	[1]
Melting Point	34-36 °C	
Boiling Point	~333 °C at 760 mmHg (estimated)	
Solubility	Insoluble in water; Soluble in organic solvents such as ethanol, DMSO, and DMF.	[1]

Synthesis of Elaidic Alcohol

The primary route for the synthesis of **elaidic alcohol** is the selective hydrogenation of its corresponding fatty acid, elaidic acid. This process requires careful control of reaction

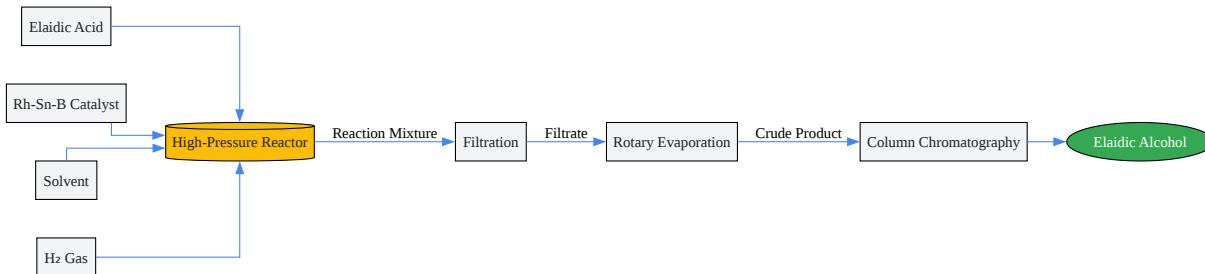
conditions to ensure the preservation of the trans double bond while reducing the carboxylic acid moiety.

Recommended Synthesis Protocol: Selective Hydrogenation of Elaidic Acid

This protocol is based on established methods for the selective hydrogenation of unsaturated fatty acids to their corresponding alcohols.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Objective: To synthesize elaidyl alcohol by the selective hydrogenation of elaidic acid.

Materials:


- Elaidic acid (high purity)
- Catalyst: Rh-Sn-B/Al₂O₃ or Rh-Sn-B/TiO₂[\[5\]](#)[\[6\]](#)
- Solvent (e.g., Dioxane or Tetrahydrofuran)
- Hydrogen gas (high purity)
- High-pressure reactor (autoclave) equipped with a stirrer, temperature, and pressure controls
- Filtration apparatus
- Rotary evaporator
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Catalyst Preparation (if not commercially available): The Rh-Sn-B catalyst on an alumina or titania support can be prepared by incipient wetness impregnation methods as described in the literature.[\[5\]](#)[\[6\]](#)
- Reaction Setup:

- In a high-pressure reactor, add elaidic acid and the solvent.
- Add the catalyst to the mixture. The catalyst loading should be optimized based on the specific catalyst activity, typically in the range of 1-5% by weight of the elaidic acid.
- Seal the reactor and purge several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.
- Hydrogenation:
 - Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2-4 MPa).[\[5\]](#)
 - Begin stirring and heat the reactor to the target temperature (e.g., 270-290 °C).[\[5\]](#)
 - Maintain the reaction under these conditions for a specified time (e.g., 2-6 hours), monitoring the hydrogen uptake.
- Reaction Quenching and Product Isolation:
 - Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
 - Filter the reaction mixture to remove the catalyst.
 - Remove the solvent from the filtrate using a rotary evaporator.
- Purification:
 - The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure **elaidic alcohol**.
 - The purity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Diagram of Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **elaidic alcohol**.

Applications in Drug Development and Research

Elaidic alcohol's unique structural features make it a molecule of interest for various applications in the pharmaceutical and biomedical fields.

Antiviral Activity

Elaidic alcohol has demonstrated notable antiviral activity, particularly against enveloped viruses. Research has shown its efficacy against Herpes Simplex Virus 2 (HSV-2).^[1] The proposed mechanism of action for long-chain alcohols against enveloped viruses involves the disruption of the viral lipid envelope, a critical component for viral entry into host cells.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol provides a framework for assessing the antiviral activity of **elaidic alcohol** against enveloped viruses like HSV-2.^{[7][8][9][10]}

Objective: To determine the 50% inhibitory concentration (IC₅₀) of **elaidic alcohol** against a specific virus using a plaque reduction assay.

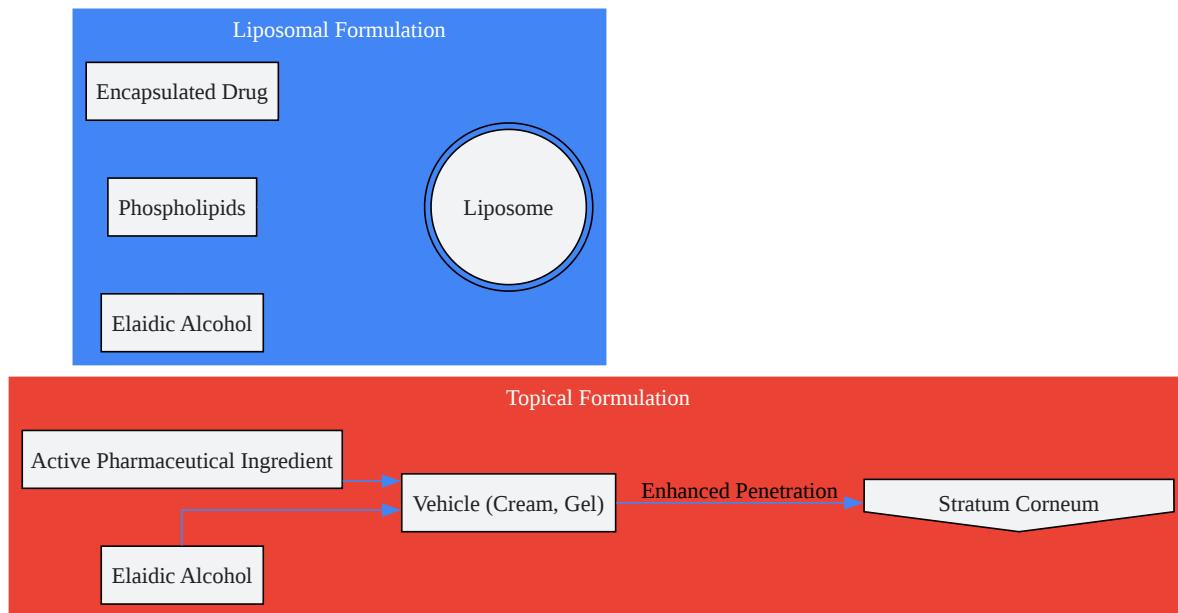
Materials:

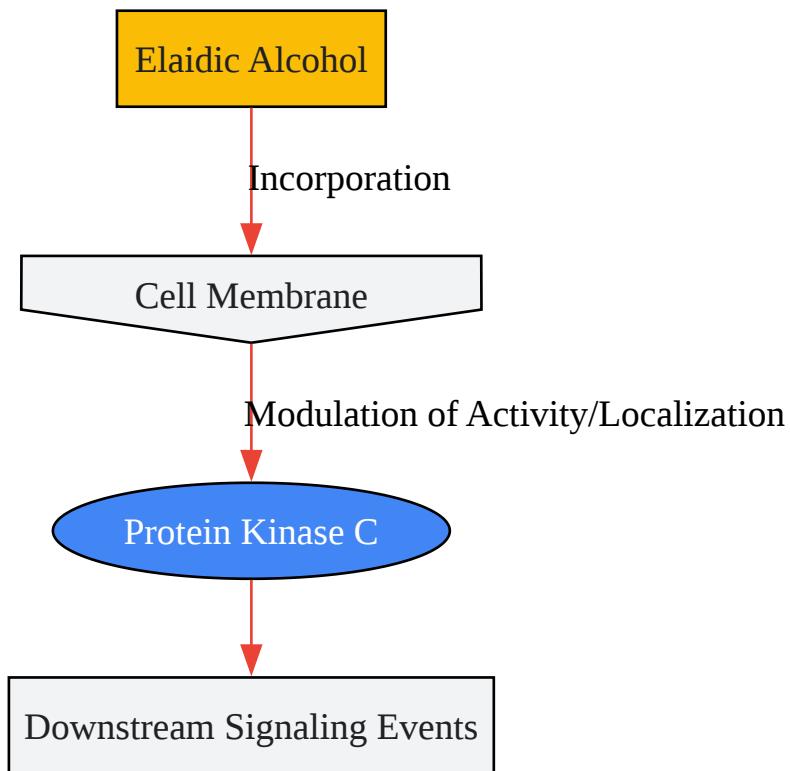
- Confluent monolayer of host cells (e.g., Vero cells for HSV-2) in 6-well plates
- Virus stock of known titer
- **Elaidic alcohol** stock solution (e.g., in DMSO or ethanol)
- Cell culture medium (e.g., DMEM) with and without serum
- Overlay medium (e.g., medium containing carboxymethyl cellulose or agarose)
- Fixative solution (e.g., 10% formalin)
- Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.
- Preparation of Virus-Compound Mixture:
 - Prepare serial dilutions of **elaidic alcohol** in a serum-free medium.
 - Mix each dilution of **elaidic alcohol** with a constant amount of virus (to produce ~50-100 plaques per well).
 - Incubate the virus-compound mixtures at 37°C for 1 hour to allow for interaction.
- Infection:
 - Wash the cell monolayers with PBS.

- Inoculate the cells with the virus-compound mixtures.
- Incubate at 37°C for 1-2 hours to allow for viral adsorption.
- Overlay and Incubation:
 - Remove the inoculum and add the overlay medium to each well.
 - Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.
- Fixation and Staining:
 - Remove the overlay medium.
 - Fix the cells with the fixative solution.
 - Stain the cells with the crystal violet solution.
 - Gently wash the plates with water and allow them to dry.
- Plaque Counting and IC₅₀ Determination:
 - Count the number of plaques in each well.
 - Calculate the percentage of plaque inhibition for each concentration of **elaidic alcohol** compared to the virus control (no compound).
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.


Skin Penetration Enhancer


Long-chain fatty alcohols are known to act as penetration enhancers in topical and transdermal drug delivery systems.^{[11][12]} They are thought to function by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the permeability of the skin to drug molecules. While its *cis*-isomer, oleyl alcohol, is more commonly studied and utilized for this purpose, **elaidic alcohol**'s similar amphiphilic nature suggests it would also be an effective penetration enhancer.^{[13][14]}

Component of Advanced Drug Delivery Systems

The incorporation of alcohols into lipid-based drug delivery systems, such as liposomes and ethosomes, has been shown to enhance their performance.[15][16] The presence of alcohols can increase the fluidity of the lipid bilayer, potentially leading to improved drug loading and release characteristics. Given its long alkyl chain and hydroxyl head group, **elaidic alcohol** is a candidate for inclusion in such formulations.

Diagram of Potential Drug Delivery Application:

[Click to download full resolution via product page](#)

Caption: Hypothetical modulation of PKC signaling by **elaidic alcohol**.

Conclusion and Future Directions

Elaidic alcohol is a versatile molecule with a range of potential applications in pharmaceutical research and development. Its synthesis is achievable through selective hydrogenation, and its physicochemical properties make it a candidate for use as an antiviral agent, a skin penetration enhancer, and a component of advanced drug delivery systems. Further research is warranted to fully elucidate its specific interactions with biological membranes and its influence on cellular signaling pathways. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing fatty alcohol.

References

- Elaidyl Alcohol (CAS 506-42-3). Cayman Chemical.
- A novel pH-sensitive liposome formulation containing oleyl alcohol. Request PDF.

- Allyl alcohol activation of protein kinase C delta leads to cytotoxicity of rat hepatocytes. PubMed.
- Ethanol and protein kinase C. PubMed.
- Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. *Journal of Visualized Experiments*.
- Plaque Assay Protocols. American Society for Microbiology.
- Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier. PubMed.
- Alcohol's Effects on Lipid Bilayer Properties. *Biophysical Journal*.
- Formulation and characterization of liposomes. [Request PDF](#).
- Development and Analytical Characterization of Liposomes: A Comprehensive Approach. [Preprints.org](#).
- Protein kinase C and alcohol addiction. PubMed.
- Inactivation of lipid-containing viruses by long-chain alcohols. PubMed.
- Influenza virus plaque assay. [Protocols.io](#).
- Viral Plaque Assay. [Protocols.io](#).
- Selective hydrogenation of oleic acid to fatty alcohols on Rh-Sn-B/Al₂O₃ catalysts. Influence of Sn content. [Request PDF](#).
- Synthesis method of allyl alcohol derivative. [Google Patents](#).
- Signaling Pathways Mediating Alcohol Effects. [PMC](#).
- Oleyl Alcohol. [Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd.](#)
- Oleyl alcohol – Knowledge and References. [Taylor & Francis](#).

- Liposomes with an Ethanol Fraction as an Application for Drug Delivery. PMC.
- Elaidyl alcohol =99 506-42-3. Sigma-Aldrich.
- Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier. ACS Publications.
- Preparation and use of allyl alcohol in industrial organic synthesis. ResearchGate.
- Fluorescence anisotropy measurement of membrane fluidity. ResearchGate.
- Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. PMC.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
- Selective hydrogenation of fatty acids and methyl esters of fatty acids to obtain fatty alcohols - Review. CONICET Digital.
- Membrane fluidity measurement using UV fluorescence polarization. BMG LABTECH.
- An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. ResearchGate.
- Protein Kinase C (PKC) in Neurological Health: Implications for Alzheimer's Disease and Chronic Alcohol Consumption. MDPI.
- Elaidyl Alcohol (CAS 506-42-3). Cayman Chemical.
- Fluorescence Techniques to Study Lipid Dynamics. PMC.
- Two-Step Esterification–Hydrogenation of Bio-Oil to Alcohols and Esters over Raney Ni Catalysts. MDPI.
- Selective hydrogenation of oleic acid to fatty alcohols over a Rh–Sn–B/Al₂O₃ catalyst: kinetics and optimal reaction conditions. RSC Publishing.

- Selective hydrogenation of oleic acid to fatty alcohols using Rh-Sn-B/TiO₂ catalysts: Influence of Sn content. R Discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Allyl alcohol activation of protein kinase C delta leads to cytotoxicity of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymancem.com [caymancem.com]
- 3. Evaluation of fluorescence anisotropy to assess drug-lipid membrane partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Selective hydrogenation of oleic acid to fatty alcohols over a Rh–Sn–B/Al₂O₃ catalyst: kinetics and optimal reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asm.org [asm.org]
- 9. Influenza virus plaque assay [protocols.io]
- 10. protocols.io [protocols.io]
- 11. Oleyl Alcohol — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]

- 16. Liposomes with an Ethanol Fraction as an Application for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Elaidic Alcohol: A Comprehensive Technical Guide for Advanced Research and Development]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7767030#elaidic-alcohol-cas-number-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com